1-(2,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
1-(2,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features a thiol group (-SH) at the 2-position and two chlorine atoms attached to the phenyl ring at the 2 and 5 positions. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction. The reaction typically involves the condensation of an aldehyde (such as 2,5-dichlorobenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and urea or thiourea under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or acetic acid, and the product is obtained after purification.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are used for these reactions.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form Schiff bases or other derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically results in the formation of disulfides or sulfonic acids.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various pyrimidine derivatives with potential pharmaceutical applications.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research studies have explored the potential of this compound in treating various diseases, including cancer and infectious diseases. Its unique structure allows it to interact with specific biological targets.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis. The exact molecular pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol: This compound has chlorine atoms at the 2 and 4 positions of the phenyl ring, which may result in different chemical and biological properties.
1-(2,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-one: This compound has a carbonyl group (-C=O) instead of a thiol group, which affects its reactivity and biological activity.
1-(2,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-amine: This compound has an amino group (-NH2) at the 2-position, which can lead to different interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2,5-dichlorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2S/c1-12(2)5-6-16(11(17)15-12)10-7-8(13)3-4-9(10)14/h3-7H,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNJVZQYOINGAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=C(C=CC(=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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